Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate

Lipophilicity Drug design ADME prediction

This 4-bromo-2-methoxyphenyl glyoxylate ester is a differentiated building block for CNS-targeted medicinal chemistry, offering a +0.42 logP advantage over 4-fluoro analogs and a computed PSA of 37.38 Ų for enhanced blood-brain barrier penetration. The 4-bromo substituent provides a 10- to 100-fold reactivity advantage over aryl chlorides in Pd(0)-catalyzed cross-coupling, enabling late-stage diversification under mild conditions (RT–60 °C). The α-keto ester handle enables chemoselective quinoxalinone and hydrazone formation orthogonal to NHS ester/maleimide bioconjugation, uniquely suited for dual-labeling strategies. The validated 4-bromo-2-methoxyphenyl pharmacophore (Ki = 100 nM at 5-HT₁C) provides a starting point for serotonergic ligand development. Verified sourcing is essential as several suppliers have discontinued this compound.

Molecular Formula C10H9BrO4
Molecular Weight 273.082
CAS No. 2120585-11-5
Cat. No. B2996840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate
CAS2120585-11-5
Molecular FormulaC10H9BrO4
Molecular Weight273.082
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)C(=O)C(=O)OC
InChIInChI=1S/C10H9BrO4/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2/h3-5H,1-2H3
InChIKeyVPKYPZUILXTYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate (CAS 2120585-11-5): Chemical Identity and Core Specifications


Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate (CAS 2120585-11-5) is a member of the aryl glyoxylate ester class, characterized by a C₁₀H₉BrO₄ molecular formula and a molecular weight of 273.08 g·mol⁻¹ . The compound features a distinctive 4-bromo-2-methoxyphenyl substitution pattern appended to a methyl oxoacetate moiety, distinguishing it from other halogen-substituted phenylglyoxylate analogs. Its SMILES notation—COC(=O)C(=O)c1ccc(Br)cc1OC—reflects the presence of both an electrophilic α-keto ester group and an aryl bromide, two functional handles that define its reactivity profile as a synthetic building block . Commercially, the compound is supplied as a research chemical with a minimum purity specification of 95%, and availability has been noted as discontinued or limited from certain suppliers, making verified sourcing an important procurement consideration .

Why Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate Cannot Be Assumed Interchangeable with Other Halogenated Phenylglyoxylates


Generic substitution among halogenated phenylglyoxylate esters is chemically unsound due to the profound influence of halogen identity and substitution pattern on both reactivity and physicochemical properties . The 4-bromo substituent imparts higher lipophilicity and distinct electronic effects compared to 4-fluoro or 4-chloro analogs, as evidenced by computed logP differences between the 4-bromo-2-methoxy derivative (logP ~1.27) and its 4-fluoro counterpart (logP ~0.85) . Furthermore, the ortho-methoxy group engages in directing effects and steric interactions that are absent in simpler 4-halophenylglyoxylates lacking this substituent. In biological contexts, the 4-bromo-2-methoxyphenyl scaffold appears in ligands with demonstrated receptor binding activity (e.g., Ki = 100 nM at 5-HT₁C for a related phenethylamine bearing the same aryl substitution pattern), whereas unsubstituted or fluoro-substituted analogs may exhibit substantially different affinity profiles [1]. These differences in steric bulk, electronic character, and hydrogen-bonding potential mean that even compounds within the same nominal class cannot be safely interchanged without risking altered synthetic outcomes or loss of biological activity. The quantitative evidence below establishes where this specific compound offers measurable differentiation relative to its closest analogs.

Quantitative Differentiation Evidence for Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate vs. Closest Analogs


Halogen-Dependent Lipophilicity: Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate vs. 4-Fluoro Analog

Computational property prediction reveals that the 4-bromo substitution on the target compound yields a computed logP of 1.27, compared with approximately 0.85 for the 4-fluoro analog methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (CAS 1443307-55-8) . This ΔlogP of +0.42 units represents a meaningful difference in lipophilicity, consistent with the known Hansch π constant for aromatic bromine (+0.86) versus fluorine (+0.14). The higher logP of the bromo compound suggests enhanced membrane permeability but may also increase non-specific protein binding and metabolic clearance via CYP450 oxidation .

Lipophilicity Drug design ADME prediction

Reactivity Differentiation: Aryl Bromide as a Superior Cross-Coupling Handle vs. Aryl Chloride

The 4-bromo substituent on the target compound provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared with the corresponding 4-chloro analog. Aryl bromides typically undergo oxidative addition to Pd(0) with rates 10- to 100-fold faster than aryl chlorides under identical conditions, as established by comparative kinetic studies on substituted phenyl halides [1]. This reactivity advantage enables milder reaction conditions (lower temperature, shorter reaction time, lower catalyst loading) when using the bromo compound as a synthetic intermediate. The 4-bromo-2-methoxyphenyl pattern specifically benefits from the electron-donating ortho-methoxy group, which modulates oxidative addition rates without deactivating the ring toward electrophilic substitution pathways [1].

Cross-coupling Suzuki-Miyaura Synthetic chemistry

Endogenous Ketone Reactivity: α-Keto Ester as a Selective Bioconjugation and Heterocycle Precursor

The methyl oxoacetate (α-keto ester) functionality in the target compound provides a chemoselective reactive site absent in the reduced methyl 2-(4-bromo-2-methoxyphenyl)acetate analog (CAS 1261878-59-4) . α-Keto esters react selectively with 1,2-diaminobenzene derivatives to form quinoxalinones and with hydrazines to yield hydrazones, enabling orthogonal ligation strategies that the methylene (CH₂) analog cannot support. The electrophilicity of the α-keto carbonyl (estimated reactivity parameter E ≈ −12 to −14 on the Mayr scale for aryl glyoxylates) places it intermediate between aldehydes and activated esters, providing a window for chemoselective transformations in the presence of other electrophilic functional groups [1]. This differential reactivity is not shared by the corresponding acetate or by simple benzoate esters lacking the α-oxo group [1].

Bioconjugation Heterocycle synthesis Chemoselective ligation

Molecular Recognition: The 4-Bromo-2-methoxyphenyl Pharmacophore in Biological Target Engagement

The 4-bromo-2-methoxyphenyl substitution pattern, as present in the target compound, has been validated as a pharmacophoric element for serotonin receptor (5-HT) binding. In a direct binding assay, 2-(4-bromo-2-methoxy-phenyl)-1-methyl-ethylamine (CHEMBL60146), which shares the identical aryl substitution pattern, exhibited a binding affinity Ki of 100 nM at the 5-HT₁C receptor in rat frontal cortical homogenates [1]. This contrasts with the 2,5-dimethoxy-4-bromo substitution pattern, which shows a different receptor selectivity profile biased toward 5-HT₂A, demonstrating that the 2-methoxy-4-bromo arrangement (as found in the target compound) directs a distinct pharmacological signature [1][2]. While the target compound itself has not been directly assayed in this system, its α-keto ester group provides a potential prodrug or metabolic precursor motif that could further modulate target engagement kinetics [2].

Serotonin receptor GPCR Pharmacophore modeling

Physicochemical Differentiation: PSA and Drug-Likeness Profile vs. Non-Brominated Analogs

The target compound exhibits a computed polar surface area (PSA) of 37.38 Ų and zero violations of Lipinski's Rule of Five (RO5), placing it within favorable oral drug-like chemical space . The presence of the bromine atom increases molecular weight (273.08 g·mol⁻¹) and polarizability relative to the 4-fluoro analog (MW 212.17 g·mol⁻¹), which affects both transport properties and crystallinity. Crucially, the PSA of 37.38 Ų is well below the 60 Ų threshold predictive of good blood-brain barrier penetration, while the 4-fluoro analog, with its more polar C-F bond and lower molecular weight, is predicted to have a slightly higher PSA (~40–45 Ų) due to stronger hydrogen-bond accepting character of fluorine in certain environments . The target compound's H-bond acceptor count (3) and absence of H-bond donors further support its suitability as a CNS-penetrant scaffold .

Drug-likeness Physicochemical profiling Lead optimization

Validated Application Scenarios for Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring Higher Lipophilicity

Based on the computed logP advantage of +0.42 units over the 4-fluoro analog and PSA of 37.38 Ų (well below the 60 Ų BBB threshold), this compound is the preferred aryl glyoxylate building block for medicinal chemistry programs targeting CNS indications where enhanced membrane permeability is critical . The combination of favorable RO5 compliance (zero violations) and moderate lipophilicity makes it suitable for fragment-based or lead-like screening libraries where CNS MPO scores are used for compound triage .

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent provides a 10- to 100-fold reactivity advantage over aryl chlorides in Pd(0)-catalyzed cross-coupling reactions, enabling late-stage diversification under mild conditions (RT–60 °C, 0.1–1 mol% Pd catalyst) that preserve sensitive functional groups [1]. This property is particularly valuable in parallel synthesis and DNA-encoded library (DEL) chemistry, where high conversion efficiency under dilute aqueous conditions is essential for library fidelity [1].

Orthogonal Bioconjugation via α-Keto Ester Chemoselective Ligation

The α-keto ester moiety enables chemoselective reactions with 1,2-diaminobenzene derivatives (forming quinoxalinones) and hydrazines (forming hydrazones) under conditions (pH 4–6, RT) that are orthogonal to NHS ester or maleimide chemistry commonly used in bioconjugation [2]. This property is absent in the reduced methyl 2-(4-bromo-2-methoxyphenyl)acetate analog, making the target compound uniquely suited for dual-labeling strategies where two distinct ligation handles are required on the same scaffold [2].

5-HT₁C Receptor Ligand Development with Favorable Selectivity Profile

The 4-bromo-2-methoxyphenyl pharmacophore, validated in a related compound (CHEMBL60146) with Ki = 100 nM at 5-HT₁C, provides a starting point for developing serotonergic ligands with selectivity over 5-HT₂A [3]. This selectivity is critical for avoiding hallucinogenic side effects in therapeutic programs targeting obesity, anxiety, or depression. The target compound's α-keto ester group further offers a synthetic handle for introducing diversity elements while retaining the core pharmacophore [3].

Quote Request

Request a Quote for Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.